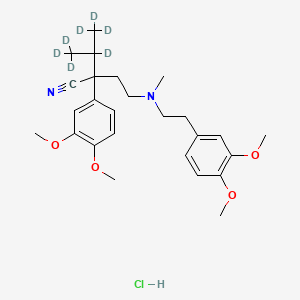
贝诺沙普芬-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benoxaprofen-13C,d3 is a stable isotopic labeled compound of benoxaprofen, which is an anti-inflammatory agent. The compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications, particularly in the fields of chemistry and biology.
科学研究应用
Benoxaprofen-13C,d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace the pathways of benoxaprofen in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benoxaprofen.
Industry: Applied in the development and testing of new pharmaceuticals and in environmental studies to detect pollutants.
作用机制
Target of Action
Benoxaprofen-13C,d3, also known as Benoxaphen, is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class . The primary targets of Benoxaprofen-13C,d3 are the enzymes involved in the inflammatory process, particularly those that are responsible for the formation of prostaglandins .
Mode of Action
Unlike other NSAIDs that inhibit the formation of prostaglandins, which are important in acute inflammation, Benoxaprofen-13C,d3 has a unique mode of action . It modifies leukocyte function, especially the migration of monocytes, which perpetuate the inflammatory process . The exact significance of this mode of action is still unclear .
Biochemical Pathways
It is known that the compound interferes with the inflammatory process by modifying leukocyte function
Result of Action
The use of Benoxaprofen-13C,d3 has been associated with serious adverse reactions, including fatal cholestatic jaundice . This led to the voluntary withdrawal of the drug from the market in 1982 .
准备方法
The synthesis of Benoxaprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the benoxaprofen molecule. The synthetic route typically starts with the preparation of the labeled precursors, followed by their incorporation into the benoxaprofen structure through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
化学反应分析
Benoxaprofen-13C,d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
相似化合物的比较
Benoxaprofen-13C,d3 is unique due to its stable isotopic labeling, which allows for precise tracking in scientific studies. Similar compounds include:
Benoxaprofen: The non-labeled version of the compound, used primarily as an anti-inflammatory agent.
Ketoprofen: Another non-steroidal anti-inflammatory drug with similar anti-inflammatory properties.
Naproxen: A widely used non-steroidal anti-inflammatory drug with a similar mechanism of action.
Benoxaprofen-13C,d3 stands out due to its isotopic labeling, which enhances its utility in research applications.
属性
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3,3,3-trideuterio(313C)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITFXPHMIHQXPI-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747086 |
Source


|
| Record name | 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl](3-~13~C,3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329840-53-0 |
Source


|
| Record name | 2-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl](3-~13~C,3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)


